molecular formula C16H21N3O5 B7478339 4-{[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine

4-{[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine

Cat. No. B7478339
M. Wt: 335.35 g/mol
InChI Key: MMLITXRNAGSVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is known for its unique structure and properties, which make it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of 4-{[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for cancer cell growth and survival. This compound has been shown to inhibit the activity of several enzymes, including tyrosine kinases and phosphatases, which play a crucial role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are currently being studied in various animal models and cell lines. Some of the reported effects include the inhibition of cancer cell growth, induction of apoptosis, and modulation of various signaling pathways. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine in lab experiments is its unique structure and properties, which make it a promising candidate for various applications. However, one of the main limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on 4-{[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine. One of the most significant areas of research is in the field of medicine, where this compound has shown potential as an anti-cancer agent. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment. Additionally, this compound has shown potential applications in agriculture and material science, which could also be explored further.

Synthesis Methods

The synthesis of 4-{[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine involves a series of chemical reactions that require specific reagents and conditions. One of the most common methods for synthesizing this compound is the reaction of 3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl) methanol with morpholine in the presence of a catalyst. The resulting product is purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

The unique structure and properties of 4-{[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine make it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in the field of medicine, where it has shown potential as an anti-cancer agent. Several studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research and development.

properties

IUPAC Name

4-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-20-12-8-11(9-13(21-2)15(12)22-3)16-17-14(24-18-16)10-19-4-6-23-7-5-19/h8-9H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLITXRNAGSVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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